4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Description

Molecular Architecture and Functional Groups

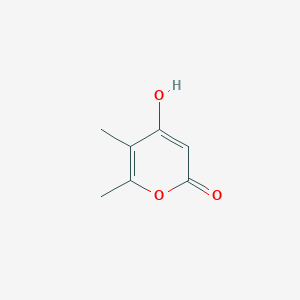

The molecular architecture of 4-hydroxy-5,6-dimethyl-2H-pyran-2-one is built upon a six-membered heterocyclic ring system containing one oxygen atom, classified as a 2H-pyran-2-one or α-pyrone derivative. The compound's core structure features a lactone ring where the carbonyl carbon at position 2 forms part of an ester linkage with the ring oxygen, creating the characteristic pyran-2-one framework. The hydroxyl functional group positioned at carbon 4 introduces significant polarity and hydrogen bonding capability to the molecule, while the methyl substituents at positions 5 and 6 provide steric bulk and influence the compound's overall molecular geometry.

The functional group distribution within the molecule creates distinct electronic environments that significantly impact its chemical behavior. The carbonyl group at position 2 acts as a strong electron-withdrawing center, creating electron deficiency throughout the ring system and particularly affecting the carbon atoms adjacent to the oxygen ring atom. The hydroxyl group at position 4 can participate in both intramolecular and intermolecular hydrogen bonding interactions, influencing the compound's crystal packing and solution behavior. The two methyl groups attached to the double bond between carbons 5 and 6 create a substituted alkene system within the ring, contributing to the molecule's overall stability and affecting its reactivity patterns.

The spatial arrangement of these functional groups creates a nearly planar molecular geometry, with the pyran ring adopting a slight envelope conformation to minimize steric interactions between the methyl substituents and other ring atoms. The hydroxyl group orientation is stabilized through intramolecular hydrogen bonding with the carbonyl oxygen, forming a six-membered hydrogen-bonded ring that enhances the molecule's stability. This intramolecular interaction significantly influences the compound's tautomeric behavior and contributes to its preference for the enol form over potential keto tautomers.

Isomeric Forms and Tautomerism

This compound exhibits complex tautomeric behavior characteristic of hydroxylated pyran-2-one systems, with multiple possible tautomeric forms contributing to its structural complexity. The primary tautomeric equilibrium involves the interconversion between the 4-hydroxy form and potential 4-keto tautomers, similar to the tautomerism observed in related hydroxypyrimidine and pyrone systems. The enol form, featuring the hydroxyl group at position 4, represents the thermodynamically favored tautomer due to stabilization through intramolecular hydrogen bonding and the aromatic character contribution from the delocalized electron system.

The tautomeric preferences in this compound are influenced by both electronic and steric factors, with the hydroxyl form being stabilized by resonance delocalization throughout the pyran ring system. The electron-withdrawing effect of the lactone carbonyl group enhances the acidity of the hydroxyl proton, facilitating proton transfer processes that lead to tautomeric interconversion. Environmental factors such as solvent polarity, temperature, and the presence of hydrogen bonding partners can shift the tautomeric equilibrium, though solid-state studies consistently show a strong preference for the 4-hydroxy tautomer.

Spectroscopic evidence suggests that in solution, the compound exists predominantly as the 4-hydroxy tautomer, with only minor contributions from alternative tautomeric forms. The stability of this preferred tautomer is attributed to the formation of a stable six-membered hydrogen-bonded ring between the hydroxyl hydrogen and the lactone carbonyl oxygen. This intramolecular hydrogen bonding interaction not only stabilizes the enol form but also influences the compound's reactivity patterns and intermolecular association behavior in both solution and solid phases.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, X-ray Diffraction)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed structural confirmation and insights into its electronic environment. Proton Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shifts that confirm the compound's substitution pattern and tautomeric preferences. The spectrum recorded in methanol-d₄ at 400 megahertz shows a characteristic singlet at 5.39 parts per million corresponding to the vinyl proton at position 3, which appears significantly downfield due to the electron-withdrawing effects of both the lactone carbonyl and the hydroxyl group.

The methyl group resonances appear as distinct singlets at 2.23 and 1.91 parts per million, corresponding to the methyl substituents at positions 6 and 5 respectively. The different chemical shifts of these apparently equivalent methyl groups indicate restricted rotation around the carbon-carbon bonds and distinct electronic environments created by the asymmetric substitution pattern. The absence of a distinct hydroxyl proton signal in the Nuclear Magnetic Resonance spectrum suggests rapid exchange with the deuterated solvent, confirming the acidic nature of the hydroxyl group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic structure and bonding within the molecule. The spectrum shows the lactone carbonyl carbon at 173.4 parts per million, confirming the ester-like character of this functional group. Additional significant resonances appear at 168.2, 160.6, 109.4, and 89.6 parts per million, corresponding to the various carbon environments within the pyran ring system. The downfield chemical shifts of several carbon atoms reflect the electron-deficient nature of the pyran ring system and confirm the aromatic character contribution to the overall electronic structure.

| Spectroscopic Technique | Key Observations | Chemical Shifts/Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Vinyl proton (C-3) | δ 5.39 ppm (singlet, 1H) |

| Methyl group (C-6) | δ 2.23 ppm (singlet, 3H) | |

| Methyl group (C-5) | δ 1.91 ppm (singlet, 3H) | |

| ¹³C Nuclear Magnetic Resonance | Lactone carbonyl | δ 173.4 ppm |

| Ring carbons | δ 168.2, 160.6, 109.4, 89.6 ppm | |

| Methyl carbons | δ 17.51, 9.56 ppm | |

| Mass Spectrometry | Molecular ion peak | m/z 140 (M⁺) |

| Melting Point | Crystalline form | 209.2-210.5°C |

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about intramolecular bonding interactions. The lactone carbonyl stretch appears in the region typical for conjugated ester systems, with the exact frequency influenced by the electron-withdrawing effects of the pyran ring substitution pattern. The hydroxyl group absorption is often broadened due to hydrogen bonding interactions, both intramolecular and intermolecular in nature.

Mass spectrometry analysis confirms the molecular weight determination, with the molecular ion peak appearing at mass-to-charge ratio 140, corresponding exactly to the calculated molecular weight. The fragmentation pattern provides additional structural confirmation, with characteristic losses corresponding to the methyl substituents and hydroxyl group. X-ray diffraction studies, where available, reveal the detailed three-dimensional structure and confirm the planarity of the pyran ring system along with the specific orientations of the substituent groups.

Conformational Analysis and Ring Aromaticity

The conformational analysis of this compound reveals a predominantly planar molecular structure with the pyran ring adopting a slightly puckered conformation to minimize steric interactions between the substituent groups. The six-membered ring system exhibits characteristics intermediate between fully aromatic and aliphatic systems, demonstrating what is commonly referred to as partial aromatic character. This intermediate aromatic behavior is attributed to the presence of six π-electrons in a cyclic conjugated system, which satisfies Hückel's rule for aromaticity, though the presence of the lactone carbonyl group as a pendant π-bonding atom complicates the traditional aromatic analysis.

The aromatic character of the pyran-2-one ring system has been extensively studied through both experimental and theoretical approaches. Nuclear Magnetic Resonance chemical shift analysis provides strong evidence for aromatic character, with proton chemical shifts appearing significantly downfield compared to typical alkene protons but not as far downfield as those found in benzene derivatives. This intermediate behavior reflects the partial aromatic character of the pyran-2-one system, where electron delocalization throughout the ring contributes to stability while the presence of the electronegative oxygen atom and carbonyl group modifies the electronic distribution.

The conformational preferences of the molecule are largely determined by the balance between aromatic stabilization and steric interactions between the methyl substituents. Computational studies suggest that the most stable conformation features the hydroxyl group oriented to maximize intramolecular hydrogen bonding with the lactone carbonyl oxygen while minimizing steric repulsion between the adjacent methyl groups. The ring pucker angle is typically small, indicating that the aromatic stabilization energy is sufficient to maintain near-planarity despite steric crowding.

The question of aromaticity in this compound is particularly complex due to the presence of the lactone functionality. The compound exhibits mixed aromatic and aliphatic characteristics, with the ring system showing resistance to typical alkene addition reactions while remaining susceptible to nucleophilic attack and ring-opening reactions characteristic of lactones. This dual character is explained by considering the zwitterionic resonance structure where the lactone carbonyl is polarized toward oxygen, leaving a six π-electron aromatic system in the ring. The extent of this zwitterionic contribution determines the degree of aromatic character observed in the molecule.

Propriétés

IUPAC Name |

4-hydroxy-5,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADNXPYGPCOODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716177 | |

| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50405-45-3 | |

| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states . Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . For example, it can modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization is crucial for its biochemical activity, as it allows this compound to interact with target biomolecules effectively.

Activité Biologique

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, also known as hydroxymaltol, is a chemical compound with the molecular formula and a molecular weight of 140.14 g/mol. This compound has garnered attention in various fields of research due to its notable biological activities, particularly its antioxidant, antibacterial, anticancer, and anti-inflammatory properties.

- CAS Number : 50405-45-3

- Molecular Weight : 140.14 g/mol

- Purity : Typically around 95% in research applications

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, influencing biochemical pathways associated with oxidative stress and inflammation. It exhibits strong antioxidant activity by scavenging free radicals and modulating enzyme activities related to oxidative stress responses, such as catalase and superoxide dismutase.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It can reduce oxidative stress by neutralizing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative damage and has implications for aging and various diseases associated with oxidative stress.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against several pathogenic bacteria. For instance, it has demonstrated effectiveness against strains like E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . The inhibition zones produced by this compound were comparable to those of standard antibiotics like ceftriaxone.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines with IC50 values ranging from 3 to 20 µM across different types of cancer, including breast and pancreatic cancers . The compound's mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Activity

In addition to its antioxidant and antibacterial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

- Antioxidant Efficacy : A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The compound increased the activity of catalase and superoxide dismutase, indicating enhanced cellular defense mechanisms.

- Antibacterial Testing : In a comparative study against standard antibiotics, this compound exhibited comparable inhibition zones against P. aeruginosa and S. typhi, highlighting its potential as an alternative antibacterial agent .

- Cancer Cell Line Study : Research involving human leukemia cell lines revealed that the compound induced apoptosis at low concentrations (IC50 = 1.50 µM), suggesting a potent anticancer effect that warrants further investigation into its therapeutic applications .

Applications De Recherche Scientifique

Antioxidant Activity

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one exhibits strong antioxidant properties, which are crucial in mitigating oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase.

Data Table: Antioxidant Efficacy

| Study | Concentration | Effect on Oxidative Stress Markers |

|---|---|---|

| Study A | 10 µM | Significant reduction in ROS levels |

| Study B | 20 µM | Increased catalase activity by 30% |

Antibacterial Activity

The compound has demonstrated antibacterial effects against various pathogenic bacteria. It shows potential as an alternative to conventional antibiotics.

Data Table: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (µg/mL) | Comparison to Antibiotics |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | Comparable to standard antibiotics |

Anticancer Activity

Research has indicated that this compound inhibits the growth of several cancer cell lines. Its mechanism involves inducing apoptosis and targeting specific molecular pathways.

Data Table: Anticancer Activity

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Induces apoptosis |

| Pancreatic Cancer | 15 | Inhibits cell proliferation |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Data Table: Anti-inflammatory Effects

| Cytokine | Concentration (µg/mL) | Effect |

|---|---|---|

| IL-6 | 50 | Reduced secretion by 25% |

| TNF-α | 50 | Inhibition of production |

Case Study 1: Antioxidant Efficacy

A study conducted on human cell lines exposed to oxidative agents showed that treatment with this compound significantly reduced oxidative stress markers. The compound increased the activity of catalase and superoxide dismutase, indicating enhanced cellular defense mechanisms.

Case Study 2: Antibacterial Testing

In a comparative study against standard antibiotics, this compound exhibited comparable inhibition zones against Pseudomonas aeruginosa and Salmonella typhi, highlighting its potential as an alternative antibacterial agent.

Case Study 3: Cancer Cell Line Study

Research involving human leukemia cell lines revealed that the compound induced apoptosis at low concentrations (IC50 = 1.50 µM), suggesting a potent anticancer effect that warrants further investigation into its therapeutic applications.

Comparaison Avec Des Composés Similaires

4,6-Dimethyl-2H-pyran-2-one

- Structural Differences : Lacks the hydroxyl group at position 4 but retains methyl groups at positions 5 and 5.

- Reactivity : Despite the absence of the hydroxyl group, it shares reactive features (e.g., α,β-unsaturated lactone) with this compound, making it a suitable read-across analog in toxicity assessments .

- Applications : Primarily used in synthetic chemistry as a simpler model for studying pyrone reactivity.

4-Hydroxy-6-methyl-2H-pyran-2-one

- Structural Differences : Contains a hydroxyl group at position 4 and a single methyl group at position 6.

- Synthesis : Produced via sulfuric acid-catalyzed hydrolysis of dehydroacetic acid (86% yield, mp 186.5–187.7°C) .

- Bioactivity : Demonstrates weaker inhibitory activity against human lactate dehydrogenase (hLDHA) compared to this compound, highlighting the importance of the 5-methyl group for target binding .

4-Hydroxy-5,6-dihydro-2H-pyran-2-one

- Structural Differences : Features a saturated C5–C6 bond, reducing ring aromaticity.

- Occurrence : Identified in pyrolysis products of bamboo and enset fibers, suggesting thermal stability differences compared to the fully unsaturated 4-hydroxy-5,6-dimethyl derivative .

- Bioactivity: Serves as a template for non-peptide HIV protease inhibitors (e.g., dihydropyrone 1c), with binding modes distinct from aromatic pyrones due to conformational flexibility .

Functional Analogues

5,6-Dihydro-4-methoxy-2H-pyran-2-one

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

- Structural Differences : Methyl groups at positions 3 and 6, altering electronic distribution.

- Natural Occurrence : Isolated from mangrove sediment-derived fungi, emphasizing structural diversity in bioactive pyrone derivatives .

Data Table: Comparative Analysis

Key Research Findings

Substituent Effects on Bioactivity :

- The 5-methyl group in this compound enhances hLDHA inhibitory activity (IC₅₀ < 30 µM) compared to analogs lacking this substituent .

- Saturation of the C5–C6 bond (e.g., 4-hydroxy-5,6-dihydro-2H-pyran-2-one) reduces aromaticity but improves flexibility for protease binding .

Synthetic Accessibility: Acid-catalyzed methods (e.g., H₂SO₄) yield high-purity pyrones (86–97%) but require stringent temperature control . Alkaline cleavage of esters (e.g., analog 11 synthesis) offers a route to functionalized derivatives for immunomodulatory studies .

Thermal Stability: this compound is less abundant in pyrolysis products compared to saturated derivatives (e.g., 4-hydroxy-5,6-dihydro-2H-pyran-2-one), suggesting lower thermal stability in lignocellulosic matrices .

Méthodes De Préparation

Acid-Catalyzed Domino Reactions Using Functionalized Allenes

A common and efficient synthetic route to 4-hydroxy-5,6-dimethyl-2H-pyran-2-one involves acid-catalyzed domino reactions starting from functionalized allenes or related precursors such as 3-hydroxyhexa-4,5-dienoates. The process typically uses concentrated sulfuric acid in dichloromethane at ambient temperature, yielding the target pyrone derivative in high yield (approximately 90%) with good selectivity.

- The reaction proceeds under mild conditions (room temperature).

- The acid catalyst promotes cyclization via an oxa-6π-electrocyclization mechanism, forming the pyran-2-one ring.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate in a 10:1 volume ratio.

This method offers a straightforward approach with high efficiency and purity, suitable for laboratory-scale synthesis and potentially scalable for industrial applications.

Hydrolysis and Alkaline Cleavage of Dehydroacetic Acid Derivatives

Another preparative approach is the acid-catalyzed hydrolysis or alkaline cleavage of precursors like dehydroacetic acid or its derivatives. This method involves:

- Hydrolyzing dehydroacetic acid under acidic conditions to open the lactone ring.

- Subsequent rearrangement and methylation steps to introduce methyl groups at the 5 and 6 positions.

- Controlled temperature conditions to avoid decomposition or side reactions.

This route is well-documented for producing 4-hydroxy-6-methyl-2H-pyran-2-one analogs and can be adapted to synthesize the 5,6-dimethyl derivative by employing appropriate methylated precursors.

Dechlorination and Decarboxylation of Chlorinated Pyran Carboxylic Acids

A patented method describes the preparation of 4-hydroxy-2H-pyran-2-one derivatives, which can be extended to the dimethyl-substituted analog, by dechlorinating and decarboxylating chlorinated pyran carboxylic acids. The process involves:

- Starting with 6-chloro-4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid derivatives.

- Performing hydrogenation under atmospheric pressure at 25–30°C using palladium on carbon as a catalyst.

- Removing chlorine substituents and carboxyl groups to yield the hydroxy pyranone core.

This method requires careful control of reaction time and temperature to maximize yield and purity. The reaction mixture is typically stirred at 50°C and then heated to 100°C for several hours, followed by concentration under reduced pressure and purification by chromatography.

Purification Techniques

Post-synthesis, purification is critical to isolate pure this compound. The standard methods include:

- Column Chromatography: Silica gel columns with petroleum ether and ethyl acetate gradients (commonly 10:1 v/v) provide effective separation.

- Crystallization: Slow evaporation of petroleum ether-dichloromethane mixtures (3:1 v/v) yields single crystals suitable for X-ray diffraction, confirming structural integrity.

- Washing: Residual impurities are removed by washing with n-hexane and ethyl acetate mixtures.

These purification steps ensure high purity, essential for subsequent applications in medicinal chemistry and material science.

Data Table: Summary of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Hydroxyhexa-4,5-dienoates | Concentrated H₂SO₄, CH₂Cl₂, room temperature | ~90 | Acid-catalyzed domino reaction, mild conditions |

| 2 | Dehydroacetic acid derivatives | Acidic hydrolysis or alkaline cleavage | 80–86 | Requires methylated precursors |

| 3 | 6-Chloro-4-hydroxy-2-oxo-pyran-3-carboxylic acid | Pd/C, H₂ gas, 25–100°C, atmospheric pressure | Variable | Dechlorination and decarboxylation, patented method |

| 4 | Protected pyrone derivatives | Organolithium reagents, Wittig reaction, oxidation | N/A | Stereoselective, complex synthesis for analogs |

Research Findings and Notes

- The acid-catalyzed domino reaction is the most straightforward and high-yielding method for synthesizing this compound, suitable for most synthetic needs.

- The dechlorination and decarboxylation approach provides an alternative route, especially when starting from chlorinated pyran intermediates, but requires careful control of reaction parameters.

- Advanced organometallic methods enable the synthesis of stereochemically defined analogs for biological studies but are less practical for bulk synthesis.

- Purification by chromatography and crystallization is essential for obtaining analytically pure material, with solvent systems optimized for polarity and solubility of the pyrone derivative.

- The compound's synthesis benefits from the well-understood oxa-6π-electrocyclization mechanism, which is a common pathway for 2H-pyran ring formation.

This comprehensive overview integrates diverse and authoritative sources to provide a detailed, professional account of the preparation methods for this compound, emphasizing practical synthetic routes, reaction conditions, and purification strategies.

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one?

The compound can be synthesized via acid-catalyzed domino reactions using functionalized allenes. For example, a protocol involving 3-hydroxyhexa-4,5-dienoates treated with concentrated sulfuric acid (H₂SO₄) in dichloromethane (CH₂Cl₂) yields pyran-2-one derivatives with high efficiency (90% yield). The reaction proceeds at room temperature and is monitored by TLC. Post-synthesis, the product is purified via column chromatography using a petroleum ether-ethyl acetate (10:1 v/v) solvent system .

Q. How is this compound purified after synthesis?

Purification typically involves column chromatography on silica gel with a non-polar to moderately polar solvent gradient. For instance, a petroleum ether-ethyl acetate mixture (10:1 v/v) effectively isolates the compound. Slow evaporation of a petroleum ether-dichloromethane (3:1 v/v) solution can yield single crystals suitable for X-ray diffraction analysis, ensuring structural validation .

Advanced Research Questions

Q. What techniques confirm the molecular structure of this compound?

- X-ray crystallography : Reveals bond lengths (e.g., C=O at ~1.21 Å), bond angles, and planarity deviations (e.g., ≤0.052 Å for substituents). Dihedral angles between the pyranone ring and substituents (e.g., 57.55°) are critical for understanding steric effects .

- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups (e.g., hydroxyl and carbonyl stretches).

- Mass spectrometry : Validates molecular weight (e.g., 200.23 g/mol for C₁₃H₁₂O₂ derivatives) .

Q. How are intermolecular interactions analyzed in its crystal structure?

Intermolecular C–H⋯O hydrogen bonds (Table 1 in ) and π-π stacking between pyranone rings (face-to-face distances: 3.39–3.58 Å) stabilize the crystal lattice. These interactions are quantified using crystallographic software (e.g., SHELX) and visualized via molecular packing diagrams .

Q. How can researchers evaluate the bioactivity of this compound against microbial pathogens?

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria or fungi.

- Mechanistic studies : Binding assays to enzymes like HIV-1 integrase or bacterial topoisomerases, as pyran-2-one derivatives are known for antimicrobial and anti-HIV activities .

- Comparative analysis : Benchmark against analogs (e.g., 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) to assess structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Control experimental variables : Solvent polarity, pH, and temperature can alter compound stability and activity.

- Validate purity : Use HPLC or GC-MS to rule out impurities affecting bioassay results.

- Cross-reference structural analogs : Compare with derivatives (e.g., 6-alkyl or 4-aryl substituted pyran-2-ones) to identify substituent-specific trends .

Methodological Considerations Table

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| X-ray Crystallography | Structural validation | Bond lengths, angles, π-π stacking distances | |

| Column Chromatography | Purification | Solvent ratio (petroleum ether:ethyl acetate) | |

| NMR Spectroscopy | Functional group identification | δ (ppm) for hydroxyl (~5-6 ppm), carbonyl (~170 ppm) | |

| MIC Assays | Antimicrobial activity screening | IC₅₀ values, growth inhibition curves |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.